molecular formula C13H8F3N3O2S B5571201 4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one

4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one

Cat. No. B5571201
M. Wt: 327.28 g/mol
InChI Key: YAERTHOSWOGWBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, to which our compound of interest is closely related, has been reported to benefit from a green approach utilizing a catalytic four-component reaction. This method is characterized by step economy and easy purification, highlighting an efficient pathway to generate these complex molecules (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of closely related compounds like thieno[2,3-d]pyrimidin-4-ones has been explored through various synthetic strategies and crystallographic analyses. For instance, the synthesis and crystal structure determination of derivatives highlight the planarity and conformational dynamics of these molecules, providing insights into their chemical behavior and interaction potential (Liu et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidin-4-ones involves interactions with various reagents, leading to the formation of new derivatives with potential biological activities. For example, reactions with hydroxylamine hydrochloride have been shown to produce cyclization products via ring cleavage and subsequent ring closure, demonstrating the compound's versatile reactivity (Okuda et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be inferred from detailed crystallographic studies. Such studies provide valuable information on molecular geometry, intermolecular interactions, and stability, which are crucial for understanding the compound's behavior in different environments (Ding et al., 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are closely related to the compound's molecular structure. For instance, the presence of functional groups such as hydroxy, trifluoromethyl, and the pyrimidinone ring influences its chemical behavior, reactivity patterns, and interaction with biological targets. The synthesis and study of similar compounds provide a foundation for understanding these properties in depth (Shi et al., 2018).

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives are synthesized through various chemical processes, including reactions involving starting materials like piperidin-4-one Hydrochloride and benzenesulfonyl chloride, leading to products with significant antibacterial and antifungal activities. These activities were observed against a range of microorganisms, including Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus for bacteria, and Aspergillus niger, Aspergillus flavus, Fusarium oxisporium, and Trichoderma viride for fungi, showcasing the compound's potential in antimicrobial applications (Mittal, Sarode, & Vidyasagar, 2011).

Antimicrobial Activity

Studies have demonstrated the antimicrobial efficacy of various derivatives of the compound against both bacterial and fungal strains. This highlights their potential utility in developing new antimicrobial agents. The structural modifications play a crucial role in enhancing the antimicrobial activities of these compounds, offering a promising avenue for the development of novel therapeutics (Al‐Sehemi & Bakhite, 2005).

Pharmacophore Development

The compound's derivatives have been explored for their pharmacological importance, with modifications yielding compounds with potential antitumor activities. This research avenue is crucial for the development of new therapeutic agents, particularly in cancer treatment. The synthesis of enantiomeric derivatives and their structural characterization through single-crystal X-ray diffraction have provided insights into their biological activities, with some showing higher antitumor activity against specific cancer cell lines compared to known drugs (Gao et al., 2015).

Green Chemistry Approaches

Efforts to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones through green chemistry approaches have been reported. These methods emphasize step economy, reduced catalyst loading, and easy purification, aligning with sustainable chemistry principles. This approach not only streamlines the synthesis of pharmacologically important compounds but also minimizes environmental impact, marking a significant advancement in the field of medicinal chemistry (Shi et al., 2018).

Mechanism of Action

These compounds have shown inhibitory activity against CDK2/cyclin A2, which is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions of research on these compounds could involve designing new selective, effective, and safe anticancer agents .

properties

IUPAC Name

16-(trifluoromethyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O2S/c14-13(15,16)7-4-2-1-3-5(4)17-11-6(7)8-9(22-11)10(20)19-12(21)18-8/h1-3H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAERTHOSWOGWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-(Trifluoromethyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraene-4,6-dione

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